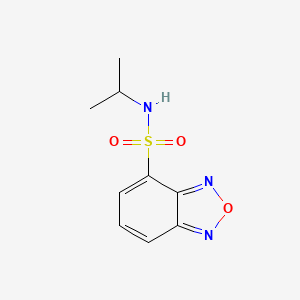![molecular formula C19H22FN3O4S B4422508 N-(4-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422508.png)
N-(4-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide
Descripción general
Descripción
N-(4-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide, commonly known as FMPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of FMPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell growth. FMPA has also been found to inhibit the activity of heat shock protein 90 (HSP90), which is involved in protein folding and stabilization.
Biochemical and Physiological Effects:
FMPA has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce inflammation in various tissues. FMPA has also been found to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FMPA is its potential therapeutic applications in cancer and neurological disorders. It has also been found to have low toxicity and is relatively easy to synthesize. However, one limitation of FMPA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on FMPA. One area of focus could be on improving the solubility and bioavailability of the compound to enhance its therapeutic potential. Another area of research could be on identifying the specific enzymes and proteins targeted by FMPA and elucidating its mechanism of action. Additionally, further studies could be conducted to investigate the potential use of FMPA in combination with other drugs or therapies for the treatment of cancer and neurological disorders.
Aplicaciones Científicas De Investigación
FMPA has been shown to have potential therapeutic applications in various fields of medicine. In cancer research, FMPA has been found to inhibit the growth of tumor cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs in treating cancer. In neurological research, FMPA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-27-17-6-8-18(9-7-17)28(25,26)23-12-10-22(11-13-23)14-19(24)21-16-4-2-15(20)3-5-16/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPFRNIRVSGNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4422429.png)
![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4422441.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4422447.png)
![1-[(4-ethylphenyl)sulfonyl]indoline](/img/structure/B4422449.png)
![ethyl (2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4422460.png)

![4-methyl-2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422479.png)
![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4422487.png)




![N-(1-phenylethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422522.png)
![N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4422523.png)